molecular formula C7H13ClN2O B1400393 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride CAS No. 1393330-70-5

2,7-Diazaspiro[4.4]nonan-3-one hydrochloride

Cat. No.: B1400393
CAS No.: 1393330-70-5
M. Wt: 176.64 g/mol
InChI Key: VSQHPCAMUHNKFC-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[4.4]nonan-3-one hydrochloride is a chemical compound with the molecular formula C7H12N2O·HCl and a molecular weight of 176.65 g/mol . It is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diazaspiro ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of inert gases to prevent oxidation and moisture-sensitive reagents to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.4]nonan-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,7-Diazaspiro[4.4]nonan-3-one hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride
  • 1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
  • 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride

Uniqueness

2,7-Diazaspiro[4.4]nonan-3-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,7-diazaspiro[4.4]nonan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-6-3-7(5-9-6)1-2-8-4-7;/h8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQHPCAMUHNKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393330-70-5
Record name 2,7-diazaspiro[4.4]nonan-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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